![molecular formula C10H8BrNO2 B8788444 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B8788444.png)
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a heterocyclic compound with a molecular formula of C10H10BrNO. It is part of the azepine family, which are seven-membered heterocycles containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach is the use of 2-amino-5-bromobenzoyl chloride, which undergoes cyclization in the presence of a base .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反応の分析
Types of Reactions
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides are the major products.
Reduction: Dihydro derivatives are formed.
科学的研究の応用
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and apoptosis .
類似化合物との比較
Similar Compounds
Uniqueness
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of both bromine and a seven-membered ring. This combination imparts distinct chemical reactivity and biological activity compared to other azepine derivatives .
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
7-bromo-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) |
InChIキー |
XSSMUNSMBSUOAW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


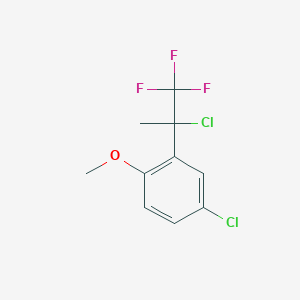
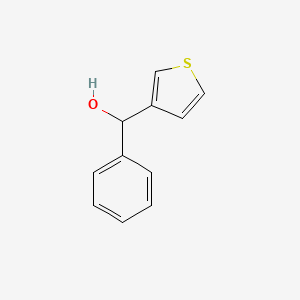
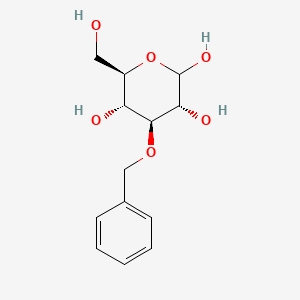
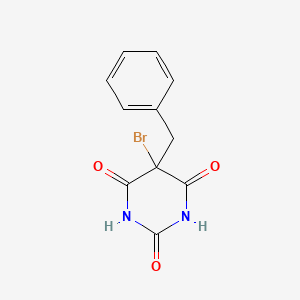
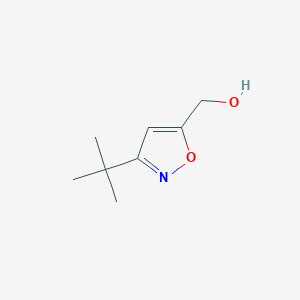
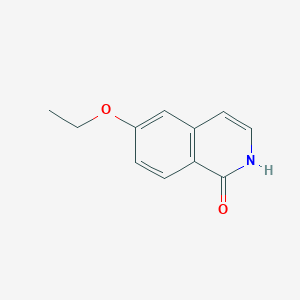
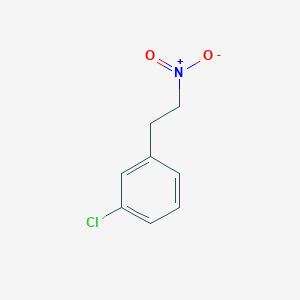
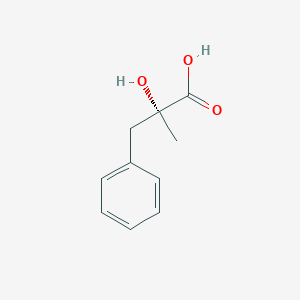
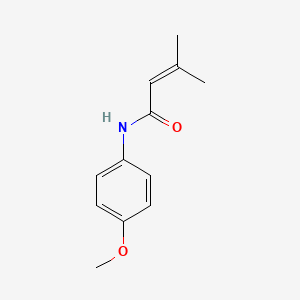
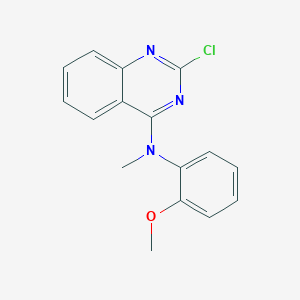
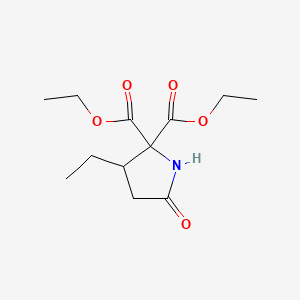
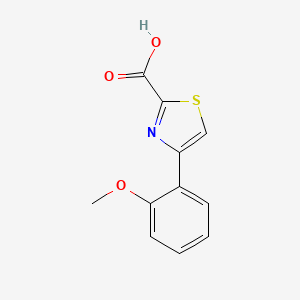
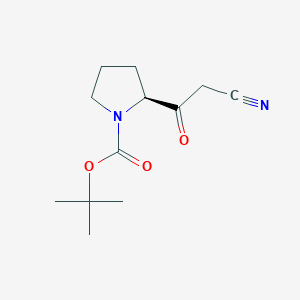
![1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE](/img/structure/B8788462.png)
